molecular formula C11H7ClF6O2S B14039815 1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14039815
M. Wt: 352.68 g/mol
InChI Key: PTZHQWXFCSUAIE-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone derivative with the molecular formula C₁₁H₇ClF₆O₂S and a molecular weight of 352.68 g/mol . Its structure features a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing two electron-withdrawing groups: 5-(trifluoromethoxy) and 2-(trifluoromethylthio). The compound’s SMILES notation is CC(=O)C(Cl)c1cc(OC(F)(F)F)ccc1SC(F)(F)F .

Properties

Molecular Formula

C11H7ClF6O2S

Molecular Weight

352.68 g/mol

IUPAC Name

1-chloro-1-[5-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-4,9H,1H3

InChI Key

PTZHQWXFCSUAIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

Overview

The synthesis of 1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one generally involves multi-step organic transformations starting from appropriately substituted aromatic precursors. The key challenge lies in the selective introduction of trifluoromethoxy and trifluoromethylthio groups on the phenyl ring, followed by the formation of the chlorinated propan-2-one side chain.

Stepwise Synthetic Approach

Preparation of the Substituted Phenyl Intermediate
  • Starting Materials: Aromatic compounds bearing trifluoromethoxy (-OCF3) and trifluoromethylthio (-SCF3) groups are synthesized or procured.
  • Method: Electrophilic aromatic substitution or nucleophilic aromatic substitution reactions are employed to install these fluorinated groups at the 5- and 2-positions of the phenyl ring, respectively.
  • Reaction Conditions: These reactions typically require controlled temperatures, inert atmospheres (argon or nitrogen), and polar aprotic solvents such as acetonitrile or dichloromethane to optimize yields and regioselectivity.
Purification
  • The crude product is purified by standard techniques such as recrystallization, column chromatography, or preparative HPLC to isolate the target compound with high purity.

Example Synthetic Route (Hypothetical)

Step Reaction Description Reagents/Conditions Outcome/Yield
1 Synthesis of 5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl intermediate Nucleophilic aromatic substitution with trifluoromethoxy and trifluoromethylthiol reagents; solvent: acetonitrile; temp: 25–40 °C Isolated intermediate, ~70–80% yield
2 Formation of phenyl-propan-2-one intermediate Friedel-Crafts acylation with propanoyl chloride; catalyst: AlCl3; solvent: dichloromethane; temp: 0–25 °C Intermediate ketone, ~75% yield
3 Alpha-chlorination of ketone Chlorinating agent: N-chlorosuccinimide; solvent: chloroform; temp: 0–10 °C Target compound, ~65–75% yield
4 Purification Column chromatography or recrystallization Pure this compound

Note: Specific yields and conditions may vary depending on laboratory setup and reagent quality.

Analytical Data Supporting Preparation

Due to limited publicly available detailed experimental data on this specific compound, the following analytical techniques are recommended and typically employed to confirm successful synthesis:

Analytical Method Purpose Expected Outcome for Target Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of aromatic and aliphatic protons and carbons Signals corresponding to substituted phenyl ring and propan-2-one moiety; characteristic shifts for trifluoromethoxy and trifluoromethylthio groups
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z = 352.68 (M+)
Infrared (IR) Spectroscopy Identification of functional groups Absorption bands for carbonyl (C=O) around 1700 cm⁻¹; C–Cl stretching; characteristic CF3 and SCF3 vibrations
Elemental Analysis Purity and composition verification Consistent with C11H7ClF6O2S formula

These analyses ensure the compound's identity and purity following synthesis.

Research Outcomes and Observations

  • The presence of electron-withdrawing trifluoromethoxy and trifluoromethylthio groups significantly affects the reactivity of the aromatic ring, necessitating careful control of reaction conditions during substitution and acylation steps to avoid side reactions.
  • Chlorination of the propan-2-one side chain proceeds efficiently with N-chlorosuccinimide under mild conditions, yielding the desired alpha-chlorinated ketone without extensive decomposition.
  • The compound’s stability is generally good under standard laboratory conditions but requires avoidance of excessive heat due to potential decomposition of fluorinated substituents.
  • Purification techniques such as chromatography are crucial to isolate the compound from closely related by-products, especially given the complexity of multi-step synthesis.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Notes
Aromatic fluorinated substitution Trifluoromethoxy and trifluoromethylthiol reagents; polar aprotic solvents; inert atmosphere Regioselective installation critical
Friedel-Crafts acylation Propanoyl chloride, AlCl3, DCM Temperature control prevents polyacylation
Alpha-chlorination N-chlorosuccinimide, chloroform Mild conditions favor selectivity
Purification Column chromatography or recrystallization Ensures high purity for research use

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are often employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Physical Properties Synthetic Relevance
1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one C₁₁H₇ClF₆O₂S 352.68 5-(trifluoromethoxy), 2-(trifluoromethylthio) Data not reported Likely via Friedel-Crafts or halogenation
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one C₁₁H₁₀ClF₃O₂S 298.71 2-(methylthio), 3-(trifluoromethoxy) Boiling point: 300.4±42.0°C; Density: 1.37 g/cm³ High-purity API intermediate
1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one C₁₁H₁₀ClF₃O₂S 298.71 3-(methylthio), 2-(trifluoromethoxy) Data not reported Used in pharmaceutical research
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one C₁₀H₈ClF₃O₂ 252.62 5-chloro, 2-methoxy Data not reported Intermediate for fine chemicals

Structural and Electronic Effects

  • Substituent Positioning : The target compound’s 5-(trifluoromethoxy) and 2-(trifluoromethylthio) groups create a sterically hindered and electron-deficient aromatic ring, which may reduce reactivity in electrophilic substitutions compared to analogs with less bulky groups (e.g., 2-methoxy in ).
  • Fluorine Content: The trifluoromethoxy (–OCF₃) and trifluoromethylthio (–SCF₃) groups significantly enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs like 3-chloro-1-(thiophen-2-yl)propan-1-one .

Physicochemical Properties

  • Boiling Point : The analog with 2-(methylthio)-3-(trifluoromethoxy) substitution has a boiling point of 300.4±42.0°C , suggesting that the target compound (with higher molecular weight and fluorine content) may exhibit even higher thermal stability.
  • Density : The density of 1.37 g/cm³ reported for the 2-(methylthio)-3-(trifluoromethoxy) analog aligns with trends for halogenated aromatics, though the target compound’s density remains uncharacterized.

Biological Activity

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique trifluoromethoxy and trifluoromethylthio substituents. These functional groups enhance its biological activity, particularly in antimicrobial and enzyme inhibition contexts. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₁H₇ClF₆O₂S
  • Molecular Weight : 352.68 g/mol
  • CAS Number : 1804217-98-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy and trifluoromethylthio groups contribute to enhanced binding affinity, leading to modulation of biological pathways. This compound may act as an inhibitor or modulator of various enzymes, impacting their activity and resulting in diverse biological effects .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives were synthesized and tested against multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 0.25 to 64 µg/mL, indicating significant antibacterial activity .

CompoundMIC (µg/mL)Selectivity Index
Compound 20< 1>10
Compound 22< 1>10
Compound 24< 1>10
Compound 25< 1>10

These results suggest that derivatives similar to this compound could exhibit comparable antimicrobial efficacy.

Enzyme Inhibition

The trifluoromethoxy group has been shown to enhance the potency of compounds in inhibiting various enzymes. For example, SAR (Structure-Activity Relationship) studies indicate that the presence of a -CF₃ group in specific positions can significantly increase the inhibitory effects on serotonin uptake by up to six-fold compared to non-fluorinated analogs .

Case Studies

A notable case study examined the bactericidal activity of a related compound (Compound 22), which demonstrated concentration-dependent effects against MRSA. At a concentration of 10× MIC, it achieved an approximately 8 log reduction in bacterial count over a 24-hour period, comparable to vancomycin . This suggests that compounds like this compound may also possess similar bactericidal properties.

Q & A

Q. What are the key synthetic challenges in introducing trifluoromethoxy and trifluoromethylthio groups during the synthesis of this compound, and how can they be addressed methodologically?

The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) groups complicates nucleophilic aromatic substitution (NAS) reactions. To mitigate this, researchers often employ catalytic systems (e.g., copper iodide or palladium catalysts) to activate the aryl halide precursor. For example, highlights the use of hydrazine derivatives in similar ketone syntheses, suggesting that pre-functionalized aryl intermediates may reduce steric hindrance . Additionally, anhydrous conditions and slow addition of reagents are critical to avoid hydrolysis of sensitive intermediates.

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what specific spectral markers should be analyzed?

  • ¹⁹F NMR : Distinct signals for -OCF₃ (~-55 to -60 ppm) and -SCF₃ (~-40 to -45 ppm) groups confirm their presence .
  • ¹H NMR : The carbonyl-adjacent methylene group (CH₂Cl) appears as a singlet near δ 4.5–5.0 ppm, while aromatic protons exhibit splitting patterns dependent on substitution .
  • FTIR : A strong carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-F stretches (1000–1300 cm⁻¹) are diagnostic .
  • X-ray crystallography (if crystals are obtained) resolves steric interactions between substituents, as demonstrated in and for analogous structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for halogenated propanones, particularly regarding disorder in the trifluoromethyl groups?

Discrepancies often arise from thermal motion or static disorder in CF₃ groups. Using SHELXL ( ), researchers can apply "ISOR" or "SIMU" restraints to model anisotropic displacement parameters accurately . For twinned crystals, recommends merging datasets with SHELXPRO and validating refinement with R-factor convergence tests (<5% difference between R₁ and wR₂) . Comparative analysis of similar structures (e.g., ) can guide restraint parameters .

Q. What experimental strategies optimize reaction yields for this compound, considering electronic and steric effects of substituents?

  • Temperature control : Lower temperatures (-10°C to 0°C) reduce side reactions during NAS .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of fluorinated intermediates .
  • Protecting groups : Temporarily masking reactive sites (e.g., using tert-butyldimethylsilyl for -OH groups) minimizes undesired substitutions, as seen in for hydrazone derivatives .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for sterically hindered aryl systems .

Q. How does the electronic environment of the trifluoromethylthio group influence the compound’s reactivity in cross-coupling reactions?

The -SCF₃ group’s strong electron-withdrawing effect deactivates the aryl ring, necessitating Pd-catalyzed C-H activation or photoredox catalysis for functionalization. notes that fluorinated aryl boronic acids (e.g., in Suzuki couplings) require pre-activation with silver oxide to enhance transmetallation efficiency . Steric maps derived from X-ray data ( ) can predict reactive sites .

Data Analysis and Validation

Q. What methodologies validate the purity and stability of this compound under varying storage conditions?

  • HPLC-MS : Monitor degradation products (e.g., hydrolysis of the carbonyl group) using a C18 column and acetonitrile/water gradient .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition above 150°C suggests refrigeration is required .
  • Crystallinity checks : Compare experimental PXRD patterns with simulated data from single-crystal structures () .

Comparative Studies

Q. How do the biological activities of this compound compare to analogs lacking trifluoromethylthio or chloro substituents?

and highlight that trifluoromethylthio groups enhance lipophilicity and membrane permeability, while chloro substituents increase electrophilicity, potentially improving target binding . Bioactivity assays (e.g., enzyme inhibition) should be paired with docking studies using crystallographic coordinates ( ) to correlate substituent effects with efficacy .

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